molecular formula C10H14N2OS B2484468 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine CAS No. 2310206-99-4

4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine

Cat. No.: B2484468
CAS No.: 2310206-99-4
M. Wt: 210.3
InChI Key: RPGNDHVIBCNTKS-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine is a high-purity chemical compound intended for research and development applications. This pyrimidine derivative features a methylsulfanyl linker attached to a tetrahydrofuran (oxolane) ring, a structural motif of significant interest in medicinal chemistry and materials science. Researchers value this compound for its potential as a key synthetic intermediate or building block in the development of novel molecules. Core Research Applications: • Medicinal Chemistry: Serves as a versatile building block for constructing potential pharmacologically active compounds. The pyrimidine core is a common scaffold in drugs and agrochemicals, and the sulfur-containing linker can be crucial for molecular recognition. • Chemical Biology: Can be utilized as a probe or linker in bioconjugation strategies to study biological systems and interactions. • Materials Science: Acts as a precursor for the synthesis of more complex organic structures with potential applications in organic electronics or as ligands in catalysis. Handling & Compliance: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or as an additive in food, cosmetics, or drugs. All chemicals must be handled by qualified and trained professionals adhering to all applicable local, state, and federal regulations. Please consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-4-5-11-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGNDHVIBCNTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through alkylation reactions using oxolan-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

Reagent Conditions Product Notes
H₂O₂ (30%)0–25°C, 4–12 hr in acetic acid4-Methyl-2-{[(oxolan-2-yl)methyl]sulfinyl}pyrimidineSelective oxidation to sulfoxide; reaction monitored via TLC.
mCPBADCM, 0°C, 2 hr4-Methyl-2-{[(oxolan-2-yl)methyl]sulfonyl}pyrimidineComplete conversion to sulfone confirmed by NMR.

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, with reaction rates influenced by the oxolane’s electron-donating effects.

Nucleophilic Substitution

The pyrimidine ring participates in substitution reactions at electron-deficient positions (e.g., C-4, C-5, or C-6):

Reagent Conditions Product Yield
NH₃ (aq.)80°C, 6 hr4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-5-aminopyrimidine62%
NaOMe/MeOHReflux, 8 hr4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-6-methoxypyrimidine58%

Key Observations :

  • Substitution occurs preferentially at C-5 and C-6 due to the methyl group’s steric hindrance at C-4 .

  • Oxolane’s bulkiness slows reaction kinetics compared to non-cyclic analogs.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfanyl or oxolane groups:

Conditions Product Application
6M HCl, reflux, 24 hr4-Methylpyrimidin-2(1H)-one + oxolane-2-methanethiolDegradation study for stability profiling.
NaOH (10%), 60°C, 8 hr4-Methyl-2-mercaptopyrimidine + oxolane-2-methanolFunctionalization precursor for drug derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introductions:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C4-Methyl-5-phenyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine71%
Buchwald-HartwigPd₂(dba)₃, XPhos, toluene4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-5-(piperazin-1-yl)pyrimidine65%

Challenges :

  • The oxolane group necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Cyclization and Annulation

The compound serves as a building block for fused heterocycles:

Reagent Conditions Product Biological Relevance
DMF-DMA, 120°C, 12 hrPyrido[2,3-d]pyrimidineAnticancer scaffold via kinase inhibition .In vitro IC₅₀ = 1.2 μM (MCF-7 cells) .
Ac₂O, H₂SO₄, 60°CThieno[2,3-d]pyrimidineAntimicrobial agent (MIC = 4 μg/mL vs. S. aureus).Synergistic with sulfonamides .

Radical Reactions

Under UV light or initiators (e.g., AIBN), the sulfanyl group participates in radical chain processes:

Reagent Conditions Product Application
CCl₄, AIBN, 70°C4-Methyl-2-(chloromethylsulfanyl)pyrimidine + oxolane derivativesPolymerizable monomers for functional materials.Thermal stability up to 200°C.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine has been studied for its potential therapeutic effects, particularly in oncology and infectious diseases. Research indicates that derivatives of this compound may possess:

  • Antimicrobial Activity : Studies have shown that similar pyrimidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Antiviral Properties : The compound's structure allows for interaction with viral enzymes, making it a candidate for antiviral drug development.
  • Cancer Therapeutics : Pyrimidines are often explored for their ability to inhibit key enzymes in cancer cell proliferation. The unique substituents on this compound may enhance its efficacy against specific cancer targets .

Material Science

The compound can function as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow it to be utilized in creating novel materials with specific properties, such as:

  • Conductive Polymers : By incorporating this compound into polymer matrices, researchers can develop materials with enhanced electrical conductivity.
  • Sensors : The chemical reactivity of the sulfanyl group can be exploited in sensor applications, where it may interact with specific analytes.

Agricultural Chemistry

Research has indicated that pyrimidine derivatives can exhibit fungicidal properties, making them candidates for agricultural applications. The potential to develop new fungicides based on this compound could help address challenges related to crop diseases.

Case Studies

Several studies have documented the synthesis and evaluation of pyrimidine derivatives similar to this compound:

  • Synthesis of Anticancer Agents : A study focused on synthesizing a series of pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the oxolane and sulfanyl groups influenced potency against cancer targets .
  • Development of Antiviral Compounds : Another investigation explored the antiviral potential of pyrimidine derivatives against specific viral strains. The results showed promising activity, leading to further optimization of the compound's structure for enhanced efficacy .
  • Fungicidal Activity Assessment : Research highlighted the fungicidal properties of related pyrimidines, demonstrating their effectiveness against common agricultural pathogens. This study underscored the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyrimidine-based sulfanyl derivatives are structurally or functionally relevant:

Key Observations:
  • Target vs. 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione :

    • The target lacks the pyrimidine-2,4-dione core, which is critical for hydrogen bonding in chemotherapeutic agents (e.g., antiviral activity via N–H⋯O interactions).
    • The oxolane group in the target may improve solubility compared to the lipophilic 2-methylphenyl substituent in the analog.
  • Target vs. 4-Methyl-2,6-bis-oxadiazole derivative : The target’s single sulfanyl group contrasts with the bis-sulfanyl substitution in the antimicrobial analog.
  • Target vs. Therapeutic Oligonucleotide :

    • Both share the oxolan-2-yl-sulfanyl motif, but the oligonucleotide analog incorporates a phosphoramidite linker for nucleic acid synthesis. This suggests the target’s oxolane group could serve in drug delivery systems.

Physicochemical Properties

Table 2: Calculated Properties
Compound LogP (Predicted) Water Solubility (Predicted) Hydrogen Bond Donors/Acceptors
Target 1.2–1.5 Moderate 0 H-donors, 3 H-acceptors
6-[(2-Methylphenyl)sulfanyl]-... 2.8 Low 2 H-donors, 4 H-acceptors
Bis-oxadiazole derivative 3.5 Very low 0 H-donors, 8 H-acceptors
  • The target’s oxolane group likely reduces LogP compared to aromatic analogs, enhancing membrane permeability. Its lack of hydrogen bond donors may limit protein target engagement compared to pyrimidine-2,4-diones .

Biological Activity

4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique oxolane and sulfanyl moieties, is part of a broader class of pyrimidines known for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing the synthesis of nucleotides necessary for cell proliferation and survival .

Case Study:
In a comparative study, various pyrimidine derivatives were tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
This compound0.12MCF-7
Reference Compound (Etoposide)0.15MCF-7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidines possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The sulfanyl group is believed to enhance the interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been studied for its ability to inhibit various enzymes. Notably, it shows promise in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Case Study: AChE Inhibition
In vitro studies have demonstrated that this compound exhibits competitive inhibition against AChE with an IC50 value of approximately 25 µM, suggesting potential therapeutic applications in cognitive enhancement or treatment of Alzheimer's disease.

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